Methyl 2-([(pyridin-4-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a pyridine ring, a carbamoyl group, and a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[b]thiophene core, which can be synthesized through a Diels-Alder reaction followed by cycloisomerization . The pyridine ring is then introduced via a Suzuki-Miyaura coupling reaction . The carbamoyl group is added through a reaction with an appropriate isocyanate or carbamoyl chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-({[(PYRIDIN-3-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- METHYL 2-({[(PYRIDIN-2-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-({[(PYRIDIN-4-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific structural configuration, which may confer distinct biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 2-(pyridin-4-ylmethylcarbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H17N3O3S/c1-22-15(20)13-11-3-2-4-12(11)23-14(13)19-16(21)18-9-10-5-7-17-8-6-10/h5-8H,2-4,9H2,1H3,(H2,18,19,21) |
InChI Key |
KXYUFPVEFAJJMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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